molecular formula C21H21N3O5S B2438269 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449786-15-6

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2438269
CAS No.: 449786-15-6
M. Wt: 427.48
InChI Key: AUPSLLOWNJUZEX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPSLLOWNJUZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its unique thieno[3,4-c]pyrazole ring system, which imparts specific chemical and biological properties.

Biological Activity

Molecular Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
  • Molecular Formula : C21H25N5O5S
  • Molecular Weight : 425.52 g/mol

Structural Features

The compound features:

  • Two methoxy groups at the 3 and 4 positions of the benzene ring.
  • A thieno[3,4-c]pyrazole moiety that contributes to its biological activity.
  • A dioxo functional group which may enhance its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that thieno-pyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Some studies have shown that compounds in this class can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
  • Antimicrobial Properties : Preliminary data suggest that it may possess activity against certain bacterial strains.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with enzymes involved in cancerous growth or inflammatory responses.
  • Receptor Modulation : It may act on specific receptors that mediate cellular responses to stimuli.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory studies have demonstrated that the compound can effectively inhibit cell growth in various cancer cell lines. For example, a study reported a significant reduction in viability in breast cancer cells treated with this compound at concentrations above 10 µM.
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of the compound. One study indicated that administration of the compound resulted in reduced tumor size in xenograft models without significant toxicity to normal tissues.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against specific bacterial strains

Q & A

Basic: What are the key synthetic pathways for 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide?

The synthesis involves multi-step organic reactions starting from thieno[3,4-c]pyrazole precursors and functionalized benzamide derivatives. Key steps include:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core using sodium hydride (NaH) in dimethylformamide (DMF) to promote ring closure .
  • Substitution : Introduction of the 2-methylphenyl group via nucleophilic aromatic substitution under reflux conditions .
  • Amide Coupling : Reaction of the pyrazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .
  • Purification : Column chromatography or HPLC to isolate the final compound, with purity confirmed by TLC and NMR .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Characterization requires a combination of techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amide bond formation. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C23_{23}H22_{22}N4_{4}O5_{5}S, calculated 490.13 g/mol) .
  • X-ray Crystallography : To resolve the 3D structure, particularly the dioxo-thienopyrazole core and substituent orientation .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1300 cm1^{-1} (S=O stretching) confirm functional groups .

Advanced: How does the compound interact with biological targets, and what experimental designs are used to study its mechanism?

The compound’s thieno[3,4-c]pyrazole core and benzamide moiety suggest potential enzyme inhibition (e.g., kinases or proteases). Methodologies include:

  • Molecular Docking : Computational modeling to predict binding affinity with targets like COX-2 or PI3K, using software such as AutoDock .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values against purified enzymes (e.g., using fluorogenic substrates) .
    • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Pathway Analysis : Western blotting to assess downstream signaling proteins (e.g., p-AKT, Bcl-2) after treatment .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., varying IC50_{50} across studies) may arise from structural analogs or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity .
  • Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends, leveraging databases like PubChem or ChEMBL .

Advanced: What computational methods are employed to predict the compound’s physicochemical properties and reactivity?

  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
  • Solubility Prediction : Use tools like ALOGPS to estimate logP (partition coefficient) and aqueous solubility, critical for pharmacokinetics .
  • Reactivity Screening : Simulate reactions (e.g., hydrolysis of the amide bond) under varying pH and temperature conditions .

Advanced: How can researchers optimize the compound’s stability for in vivo studies?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Formulation Strategies : Encapsulation in liposomes or PEGylation to enhance plasma half-life .
  • Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (e.g., demethylation or glucuronidation) .

Advanced: What are the challenges in scaling up synthesis for preclinical trials, and how are they addressed?

  • Yield Optimization : Replace low-yielding steps (e.g., cyclization) with microwave-assisted synthesis to reduce reaction time .
  • Green Chemistry : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR to ensure batch consistency .

Advanced: How do structural modifications influence the compound’s selectivity for specific biological targets?

  • Substituent Effects :
    • 2-Methylphenyl Group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
    • 3,4-Dimethoxy Benzamide : May interact with polar residues in enzyme active sites, affecting binding affinity .
  • Isosteric Replacement : Replace sulfur in the thieno ring with oxygen (furan) to alter electronic properties and reduce toxicity .

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